molecular formula C10H8ClF3O2 B6341241 3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester, 97% CAS No. 1214362-90-9

3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester, 97%

Cat. No. B6341241
CAS RN: 1214362-90-9
M. Wt: 252.62 g/mol
InChI Key: JYQCJHNFTNSFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester” is a chemical compound. It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .


Molecular Structure Analysis

The molecular formula of “3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester” is C8H4ClF3O2 . The structure includes a benzoic acid moiety with a trifluoromethyl group and a chlorine atom attached to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester” include a white color and a crystalline powder form . The melting point is between 155.0-164.0°C . The compound is slightly soluble in water at 25°C .

Mechanism of Action

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides . This involves the compound interacting with its targets, leading to changes in their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Advantages and Limitations for Lab Experiments

3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester, 97% is an important compound used in various scientific research applications. It is a relatively inexpensive and easy to obtain compound, which makes it an attractive option for laboratory experiments. It is also a relatively stable compound and can be stored for long periods of time without degradation. However, 3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester, 97% is a highly active compound and should be handled with care in the laboratory.

Future Directions

The potential applications of 3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester, 97% are vast and there are many possible future directions for research. Some potential future directions include the development of new synthetic methods for the production of 3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester, 97%, the investigation of the mechanism of action of 3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester, 97%, the development of new pharmaceuticals and other compounds based on 3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester, 97%, the exploration of the biochemical and physiological effects of 3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester, 97%, and the investigation of the potential uses of 3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester, 97% in the treatment of various diseases and conditions.

Synthesis Methods

3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester, 97% can be synthesized through a number of methods. The most common method involves the reaction of 3-chloro-4-trifluoromethyl-benzoic acid with ethyl bromide in the presence of an acid catalyst. This reaction produces 3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester, 97% in high yields. Another method involves the reaction of 3-chloro-4-trifluoromethyl-benzoic acid with ethyl iodide in the presence of a base catalyst. This method produces 3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester, 97% in lower yields.

Scientific Research Applications

3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester, 97% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various pharmaceuticals and in the manufacture of dyes and other organic compounds. It is also used in the synthesis of other derivatives of benzoic acid. 3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester, 97% is also used in the synthesis of compounds with antimicrobial, antifungal, and anticancer activities. It is also used in the synthesis of compounds with anti-inflammatory, analgesic, and anticonvulsant activities.

Safety and Hazards

“3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester” may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

ethyl 3-chloro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQCJHNFTNSFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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